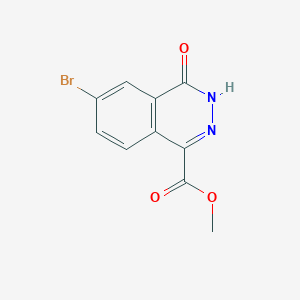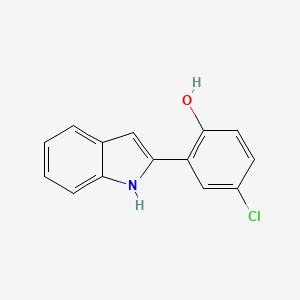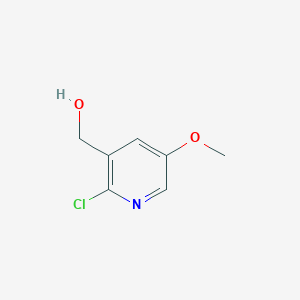
3,4-Dihydroxy-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-2-fluoropyridine: is a fluorinated pyridine derivative, which is part of a broader class of fluoropyridines. These compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, such as reduced basicity and altered reactivity compared to non-fluorinated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite in tetrafluoroboric acid solution . Another approach involves the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .
Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often employs large-scale fluorination techniques using reagents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure efficient and scalable production suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydroxy-2-fluoropyridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like organolithium and organomagnesium reagents are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Dihydroxy-2-fluoropyridine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: Fluorinated pyridines, including this compound, are explored for their potential use in radiotherapy and as imaging agents in medical diagnostics .
Industry: The compound is used in the synthesis of herbicides and insecticides, leveraging its unique chemical properties to enhance the efficacy and stability of these products .
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect influences the compound’s binding affinity and reactivity with these targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2,3,5,6-Tetrafluoropyridine
Comparison: 3,4-Dihydroxy-2-fluoropyridine is unique due to the presence of both hydroxyl groups and a fluorine atom on the pyridine ring. This combination imparts distinct reactivity and biological properties compared to other fluoropyridines. For example, the hydroxyl groups enhance its solubility and potential for hydrogen bonding, while the fluorine atom influences its electronic properties .
Propriétés
IUPAC Name |
2-fluoro-3-hydroxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKOVUIYSCJPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)


![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)


![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)

![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)



![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)
